
6-Hydrazinyl-2-methyl-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2-methyl-3,4’-bipyridine is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and materials science. The presence of the hydrazinyl group at the 6-position and a methyl group at the 2-position of the bipyridine core imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-2-methyl-3,4’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methyl-3,4’-bipyridine.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This is achieved by reacting 2-methyl-3,4’-bipyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure 6-Hydrazinyl-2-methyl-3,4’-bipyridine.
Industrial Production Methods: While the laboratory-scale synthesis is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinyl-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-Hydrazinyl-2-methyl-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-3,4’-bipyridine is primarily related to its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound may interact with specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the hydrazinyl and methyl groups, making it less versatile in certain applications.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns, leading to distinct chemical properties.
6-Methyl-2,2’-bipyridine: Similar to 6-Hydrazinyl-2-methyl-3,4’-bipyridine but without the hydrazinyl group, limiting its reactivity.
Uniqueness: 6-Hydrazinyl-2-methyl-3,4’-bipyridine is unique due to the presence of both the hydrazinyl and methyl groups, which enhance its reactivity and coordination ability. This makes it a valuable compound in various fields, including catalysis, materials science, and medicinal chemistry.
Properties
CAS No. |
88976-12-9 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(6-methyl-5-pyridin-4-ylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H12N4/c1-8-10(2-3-11(14-8)15-12)9-4-6-13-7-5-9/h2-7H,12H2,1H3,(H,14,15) |
InChI Key |
IPDOFTMXEYYCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)
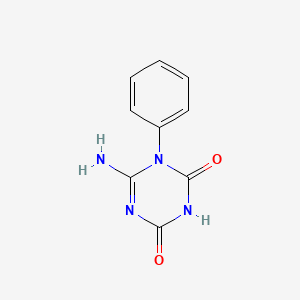
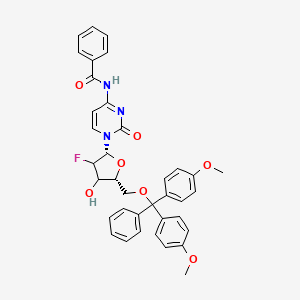

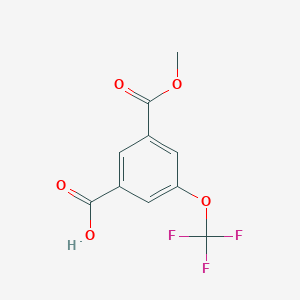

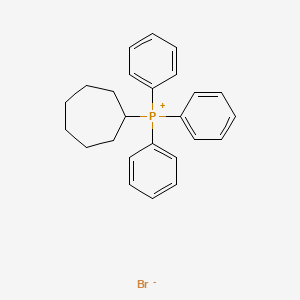
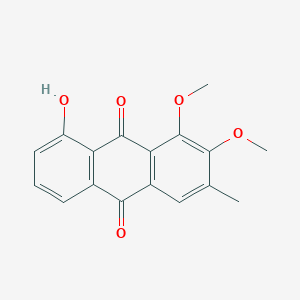
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
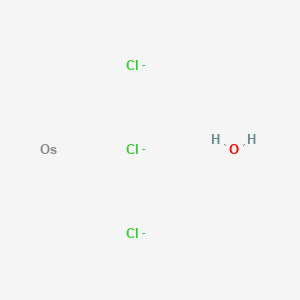
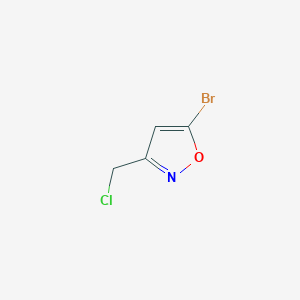
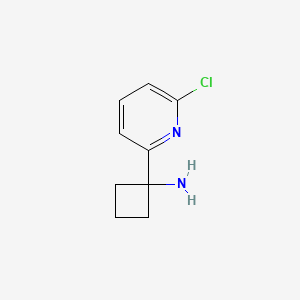

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
